2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitrobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrophenol
- 5-Methyl-2-nitrobenzoic acid
- 2-(5-Methyl-2-nitrophenyl)acetic acid
Uniqueness
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H8N4O2S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-2-3-7(13(14)15)6(4-5)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
DXAPWLSZQONFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
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